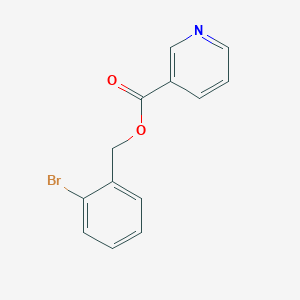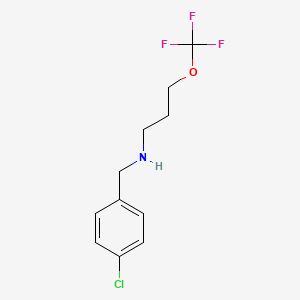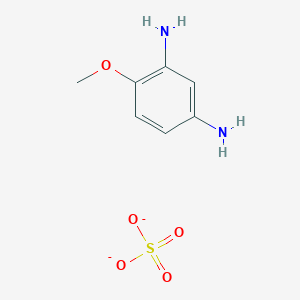
3,3-Diethoxypropanimidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diethoxypropanimidamide hydrochloride is an organic compound with the molecular formula C7H17ClN2O2. It is a derivative of propanimidamide, featuring two ethoxy groups attached to the third carbon atom. This compound is often used in various chemical reactions and has applications in scientific research due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethoxypropanimidamide hydrochloride typically involves the reaction of 3,3-diethoxypropionitrile with ammonia in the presence of hydrochloric acid. The reaction proceeds as follows:
Starting Material: 3,3-diethoxypropionitrile.
Reagent: Ammonia.
Catalyst: Hydrochloric acid.
Reaction Conditions: The reaction is carried out under reflux conditions, typically at a temperature of around 100°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Diethoxypropanimidamide hydrochloride undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form 3,3-diethoxypropanoic acid.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: 3,3-diethoxypropanoic acid.
Substitution: Various substituted propanimidamides.
Oxidation: Oxo derivatives of 3,3-diethoxypropanimidamide.
Applications De Recherche Scientifique
3,3-Diethoxypropanimidamide hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3,3-Diethoxypropanimidamide hydrochloride involves its interaction with nucleophiles and electrophiles. The ethoxy groups can be displaced by nucleophiles, leading to the formation of new compounds. Additionally, its imidamide group can participate in hydrogen bonding and other interactions, influencing its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethoxypropanimidamide hydrochloride: Similar structure but with methoxy groups instead of ethoxy groups.
3,3-Diethoxypropanoic acid: The hydrolyzed form of 3,3-Diethoxypropanimidamide hydrochloride.
3,3-Diethoxypropionitrile: The precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific reactivity and the presence of two ethoxy groups, which provide distinct chemical properties compared to its analogs. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry and research applications.
Propriétés
Formule moléculaire |
C7H17ClN2O2 |
|---|---|
Poids moléculaire |
196.67 g/mol |
Nom IUPAC |
3,3-diethoxypropanimidamide;hydrochloride |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-3-10-7(11-4-2)5-6(8)9;/h7H,3-5H2,1-2H3,(H3,8,9);1H |
Clé InChI |
GZZSVLBJADMDGS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CC(=N)N)OCC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,5R)-6-hydroxy-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-ene-2-carboxamide](/img/structure/B11758773.png)
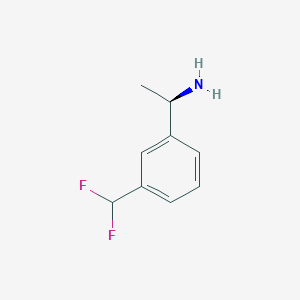
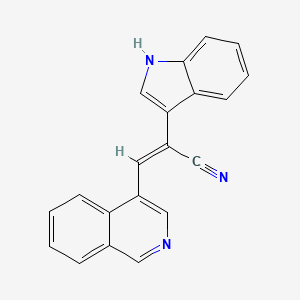
![{[(2-Chloro-6-fluorophenyl)methylidene]amino}thiourea](/img/structure/B11758790.png)
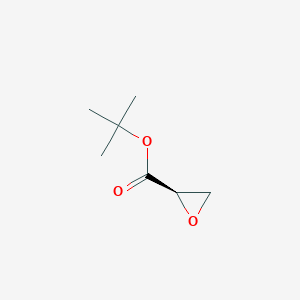
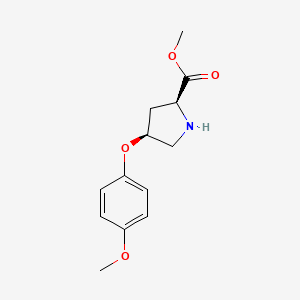
![4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B11758815.png)
